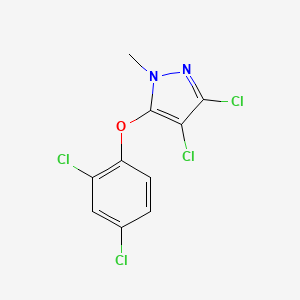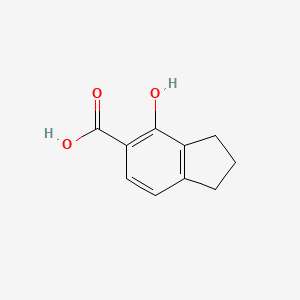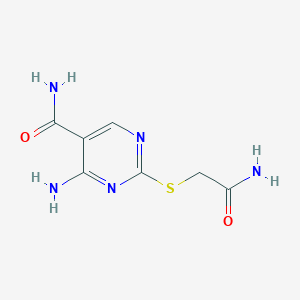
3,4-Dichlor-5-(2,4-Dichlorphenoxy)-1-methyl-1H-pyrazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole is a chemical compound with a complex structure that includes multiple chlorine atoms and a pyrazole ring
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of agrochemicals, such as herbicides and pesticides, due to its potential to inhibit specific biological pathways in plants.
Vorbereitungsmethoden
The synthesis of 3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the necessary precursors. One common synthetic route involves the reaction of 2,4-dichlorophenol with appropriate reagents to form the phenoxy group, followed by the introduction of the pyrazole ring through cyclization reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.
Analyse Chemischer Reaktionen
3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where chlorine atoms may be replaced by other functional groups using reagents like sodium hydroxide or ammonia.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors, leading to the inhibition or modulation of specific biochemical pathways. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:
2,4-dichlorophenol: A precursor in the synthesis of the compound, known for its use in the production of herbicides.
3,4-dichloroaniline: Another chlorinated compound with applications in the synthesis of dyes and agrochemicals.
1,3-dichloro-5,5-dimethylhydantoin: Used in various chemical reactions, including chlorination and oxidation processes.
Eigenschaften
IUPAC Name |
3,4-dichloro-5-(2,4-dichlorophenoxy)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl4N2O/c1-16-10(8(13)9(14)15-16)17-7-3-2-5(11)4-6(7)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYZMSKUZLCGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)
![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)
![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)
![N-(4-{[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE](/img/structure/B2517824.png)
![(13Z)-16-acetyl-13-[(2-methoxyphenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B2517825.png)
![9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2517826.png)

![N,2-bis[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2517828.png)


![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2517835.png)
![2-(4-ethylphenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2517837.png)
![Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2517838.png)

